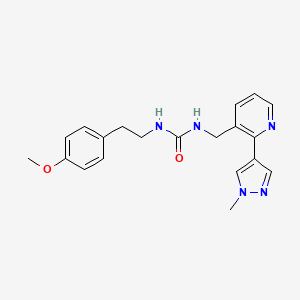
1-(4-methoxyphenethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C20H23N5O2 and its molecular weight is 365.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-Methoxyphenethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a complex organic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
Synthesis Methods
The synthesis typically involves multi-step organic reactions, including:
- Stepwise Synthesis : Preparation of methoxyphenethylamine and pyrazolylpyridine intermediates followed by coupling with urea derivatives.
- Reaction Conditions : Common solvents include dichloromethane or ethanol, with catalysts like triethylamine or pyridine. Reaction temperatures range from 25°C to 80°C depending on the reactivity of intermediates .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the pyrazole and pyridine groups is believed to enhance its binding affinity and selectivity towards specific targets, modulating biochemical pathways involved in disease processes .
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, a related compound showed GI50 values (the concentration required to inhibit cell growth by 50%) against various cancer cell lines, including:
| Cell Line | GI50 (μM) |
|---|---|
| EKVX (Lung) | 1.7 |
| RPMI-8226 (Leukemia) | 21.5 |
| OVCAR-4 (Ovarian) | 25.9 |
| PC-3 (Prostate) | 28.7 |
| CAKI-1 (Renal) | 15.9 |
| MDA-MB-435 (Breast) | 27.9 |
| T-47D (Breast) | 15.1 |
These findings suggest that the compound may possess broad-spectrum antitumor activity .
Inhibition of Enzymatic Activity
The compound has been evaluated for its inhibitory effects on various enzymes:
- GSK-3β Inhibition : A related compound demonstrated an IC50 value of 140 nM against GSK-3β, indicating strong inhibitory potential compared to standard references .
Case Studies
Recent studies have explored the therapeutic implications of this compound in various contexts:
- Neurological Disorders : The compound's potential as a D-amino acid oxidase inhibitor has been investigated, suggesting a role in modulating neurotransmitter levels in the brain, which could be beneficial for conditions such as schizophrenia .
- Cancer Therapeutics : In vitro studies have shown that modifications to the structure can enhance cytotoxicity against specific cancer cell lines, providing a basis for developing targeted therapies .
Comparative Analysis
To understand the biological activity better, comparisons can be made with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(4-Methoxyphenethyl)-3-(Pyridin-4-Ylmethyl)Urea | Lacks pyrazolyl group | Reduced activity compared to target compound |
| 1-(4-Methoxyphenethyl)-3-((2-(1H-Pyrazol-4-Yl)Pyridin-4-Ylmethyl)Urea | Similar structure without methyl group | Potentially different target interaction |
Propiedades
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-25-14-17(13-24-25)19-16(4-3-10-21-19)12-23-20(26)22-11-9-15-5-7-18(27-2)8-6-15/h3-8,10,13-14H,9,11-12H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZCVCWZNRACDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)NCCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













